molecular formula C15H11ClFNO3 B1459972 Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate CAS No. 1296225-20-1

Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate

Cat. No. B1459972
M. Wt: 307.7 g/mol
InChI Key: HWTSNMXWZKPMOA-UHFFFAOYSA-N
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Description

“Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate” is a chemical compound with the molecular formula C15H11ClFNO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom and an amide group. The amide group is further substituted with a benzene ring that carries a chlorine atom and a hydroxyl group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.71 . It is a solid at room temperature . Its melting point is between 172 - 174 degrees Celsius .

Scientific Research Applications

  • Antioxidant Activity

    • Field : Organic Chemistry
    • Application : A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .
    • Method : The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
    • Results : A number of compounds were identified as potent antioxidants. For instance, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized and tested for their antibacterial activity .
    • Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
    • Results : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c1-21-15(20)9-2-4-13(12(17)7-9)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTSNMXWZKPMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
Reactant of Route 6
Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate

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